molecular formula C22H26ClFN4O2 B2618667 N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 899729-33-0

N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide

Cat. No.: B2618667
CAS No.: 899729-33-0
M. Wt: 432.92
InChI Key: MDXQEJBNXBXPRT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a dimethylamino phenyl group, and a pyrrolidinyl ethyl group. Its multifaceted nature makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.

    Synthesis of the dimethylamino phenyl intermediate:

    Coupling of intermediates: The final step involves coupling the chloro-fluorophenyl and dimethylamino phenyl intermediates with a pyrrolidinyl ethyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-27(2)17-8-5-15(6-9-17)20(28-11-3-4-12-28)14-25-21(29)22(30)26-16-7-10-19(24)18(23)13-16/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXQEJBNXBXPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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